dFKBP-1

Description

Properties

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[[4-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylamino]-4-oxobutanoyl]amino]phenyl]propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H64N6O14/c1-6-53(2,3)47(64)51(68)58-28-10-7-16-37(58)52(69)73-38(21-18-32-19-22-39(70-4)41(29-32)71-5)33-13-11-14-34(30-33)56-43(61)25-24-42(60)54-26-8-9-27-55-45(63)31-72-40-17-12-15-35-46(40)50(67)59(49(35)66)36-20-23-44(62)57-48(36)65/h11-15,17,19,22,29-30,36-38H,6-10,16,18,20-21,23-28,31H2,1-5H3,(H,54,60)(H,55,63)(H,56,61)(H,57,62,65)/t36?,37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBCWKRMNKOGRN-GGJINPDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H64N6O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901098019 | |

| Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[[4-[[4-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]butyl]amino]-1,4-dioxobutyl]amino]phenyl]propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1009.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799711-22-0 | |

| Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[[4-[[4-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]butyl]amino]-1,4-dioxobutyl]amino]phenyl]propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799711-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[[4-[[4-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]butyl]amino]-1,4-dioxobutyl]amino]phenyl]propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of dFKBP-1: A Technical Guide to a PROTAC-based FKBP12 Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of dFKBP-1, a potent, first-generation proteolysis-targeting chimera (PROTAC) designed to induce the targeted degradation of the FK506-binding protein 12 (FKBP12). This document details its molecular architecture, mechanism of action, and the experimental framework used to validate its function.

Introduction to this compound

This compound is a synthetic heterobifunctional molecule, not a naturally occurring protein. It is engineered to specifically target FKBP12 for degradation by the cellular ubiquitin-proteasome system.[1][2][3][4][5][6] Its structure consists of three key components:

-

A high-affinity ligand for FKBP12: This is a synthetic ligand for FK506 (SLF), which binds to the active site of FKBP12.[1][3][5][6]

-

An E3 ligase-recruiting ligand: this compound incorporates a phthalimide-based ligand, derived from thalidomide, which binds to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][3][5][6]

-

A chemical linker: This component tethers the FKBP12 ligand and the Cereblon ligand, enabling the formation of a ternary complex.[1][3][5][6]

Mechanism of Action: Targeted Protein Degradation

The primary mechanism of action of this compound is to induce the proximity of FKBP12 to the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of FKBP12 by the 26S proteasome. This process can be broken down into the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to FKBP12 and the Cereblon (CRBN) subunit of the CUL4-DDB1-CRBN-Rbx1 E3 ubiquitin ligase complex, forming a ternary FKBP12-dFKBP-1-CRBN complex.[7]

-

Ubiquitination: The formation of this ternary complex brings FKBP12 into close proximity to the E3 ligase machinery, facilitating the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of FKBP12.

-

Proteasomal Degradation: The poly-ubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome, releasing this compound to target another FKBP12 molecule for degradation.

This catalytic mode of action allows substoichiometric amounts of this compound to induce the degradation of a significant portion of the cellular FKBP12 pool.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound leading to FKBP12 degradation.

Quantitative Data

The efficacy of this compound has been quantified in various cellular contexts. The following table summarizes the key quantitative data available from published studies.

| Cell Line | Concentration (µM) | % FKBP12 Reduction | Reference |

| MV4;11 | 0.1 | >80% | [1][2][3][4][6] |

| MV4;11 | 0.01 | 50% | [1][2][3][4][6] |

| 293FT-WT | Dose-dependent | Potent degradation | [1][2] |

| 293FT-CRBN-/- | Not specified | Unaffected | [1][3][6] |

Experimental Protocols

Validation of the this compound mechanism of action relies on a series of key experiments. Below is a detailed methodology for a representative experiment to confirm Cereblon-dependent degradation of FKBP12.

Protocol: Western Blot Analysis of FKBP12 Degradation

Objective: To determine if this compound induces degradation of FKBP12 in a Cereblon-dependent manner.

Materials:

-

Wild-type (WT) and CRBN-knockout (CRBN-/-) 293FT cells

-

This compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., Carfilzomib)

-

NEDD8-activating enzyme inhibitor (e.g., MLN4924)

-

Complete cell lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and membranes

-

Primary antibodies: anti-FKBP12, anti-CRBN, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate both 293FT-WT and 293FT-CRBN-/- cells and allow them to adhere overnight.

-

For rescue experiments, pre-treat a set of 293FT-WT cells with Carfilzomib or MLN4924 for 1-2 hours.[1][2][3][4]

-

Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with complete lysis buffer.

-

Clarify lysates by centrifugation.

-

Determine protein concentration of the supernatants using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against FKBP12, CRBN, and GAPDH overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Wash again and visualize protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize FKBP12 band intensity to the loading control (GAPDH).

-

Compare the levels of FKBP12 in this compound-treated cells to DMSO-treated controls in both cell lines.

-

Expected Results:

-

A dose-dependent decrease in FKBP12 levels in 293FT-WT cells treated with this compound.[1][2]

-

No significant change in FKBP12 levels in 293FT-CRBN-/- cells, confirming the requirement of Cereblon for degradation.[1][3][6]

-

Pre-treatment with proteasome or NEDD8-activating enzyme inhibitors should rescue the degradation of FKBP12 in WT cells.[1][2][3][4]

Experimental Workflow Diagram

Caption: Workflow for validating Cereblon-dependent degradation of FKBP12.

Note on "dFKBP" Nomenclature

While the "d" prefix often denotes proteins from Drosophila melanogaster, in the context of "this compound," it refers to "degrader of FKBP." The native FKBPs in Drosophila are involved in various biological processes, including development and signaling, but are distinct from the synthetic PROTAC molecule this compound discussed herein.[8][9][10][11][12]

Conclusion

This compound is a powerful chemical tool for studying the cellular functions of FKBP12 by inducing its acute and specific degradation. Its mechanism of action, centered on the formation of a ternary complex with FKBP12 and the E3 ligase Cereblon, exemplifies the potential of PROTAC technology for targeted protein modulation. The experimental protocols outlined in this guide provide a framework for validating its mechanism and exploring its biological effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]

- 6. This compound | CAS#:1799711-22-0 | Chemsrc [chemsrc.com]

- 7. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of Drosophila fatty acid-binding protein in development and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dynamics expression of DmFKBP12/Calstabin during embryonic early development of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative analysis of FKBP family protein: evaluation, structure, and function in mammals and Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative analysis of FKBP family protein: evaluation, structure, and function in mammals and Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-depth Technical Guide to the Structure and Chemical Properties of dFKBP-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

dFKBP-1 is a synthetic hetero-bifunctional molecule designed as a potent and selective degrader of the 12-kDa FK506-binding protein (FKBP12). Operating through the Proteolysis Targeting Chimera (PROTAC) mechanism, this compound recruits FKBP12 to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of FKBP12. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound. It includes detailed summaries of its physicochemical characteristics, experimental protocols for its application, and diagrams of the key signaling pathways influenced by the targeted degradation of FKBP12.

Introduction

FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase that plays a crucial role in various cellular processes, including protein folding, immunosuppression, and the regulation of several key signaling pathways. Its involvement in TGF-β signaling, intracellular calcium release, and the MDM2-p53 pathway has made it an attractive target for therapeutic intervention. This compound is a chemical probe designed to induce the selective degradation of FKBP12, thereby offering a powerful tool to study the biological functions of FKBP12 and explore its therapeutic potential.

Structure and Chemical Properties of this compound

This compound is a PROTAC composed of three key moieties: a ligand that binds to FKBP12 (SLF, a synthetic ligand for FKBP), a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (a thalidomide-based ligand).

Chemical Structure

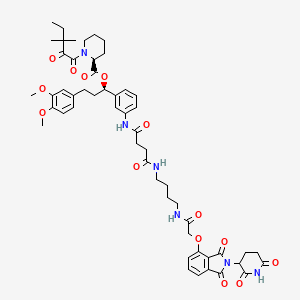

The chemical structure of this compound is presented below:

(A schematic representation of the this compound structure, highlighting the three components: FKBP12 ligand (SLF), linker, and Cereblon ligand (thalidomide-based).)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₃H₆₄N₆O₁₄ | [1][2] |

| Molecular Weight | 1009.11 g/mol | |

| CAS Number | 1799711-22-0 | [2] |

| IUPAC Name | [(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[[4-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylamino]-4-oxobutanoyl]amino]phenyl]propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate | [3] |

| SMILES | O(--INVALID-LINK--CCC1C=CC(=C(C=1)OC)OC)C([C@@H]1CCCCN1C(C(C(C)(C)CC)=O)=O)=O | [3] |

| Appearance | Off-white to light yellow solid powder | [3] |

| LogP | 4.2 | [3] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action

This compound functions as a PROTAC to induce the degradation of FKBP12. The process is initiated by the simultaneous binding of this compound to both FKBP12 and the Cereblon E3 ubiquitin ligase, forming a ternary complex. This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the surface of FKBP12. The resulting polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome.

Quantitative Data

The following tables summarize the available quantitative data for this compound's activity.

Table 1: Degradation Efficiency of this compound

| Cell Line | Concentration (µM) | % FKBP12 Reduction | Reference |

| MV4;11 | 0.1 | >80 | [4][5] |

| MV4;11 | 0.01 | 50 | [4][5] |

Note: Specific DC50 and Dmax values for this compound were not consistently found in the initial search results. The data above indicates potent degradation at nanomolar concentrations.

Table 2: Binding Affinities

| Molecule | Binding Partner | Kd | Reference |

| This compound | FKBP12 | Not explicitly found | |

| This compound | Cereblon | Not explicitly found | |

| SLF (FKBP12 ligand) | FKBP12 | High Affinity | [6] |

Experimental Protocols

General Synthesis of this compound

While a detailed step-by-step synthesis protocol for this compound is not publicly available, a general synthetic strategy for similar PROTACs involves a convergent approach. This typically includes the synthesis of the FKBP12 ligand (SLF derivative) and the Cereblon ligand (thalidomide derivative) with appropriate functional groups for linker conjugation. The final step involves the coupling of these two fragments via a suitable linker. Solid-phase synthesis has also been employed for the efficient production of PROTAC libraries.[3][7]

FKBP12 Degradation Assay (Western Blot)

This protocol outlines the assessment of this compound induced degradation of FKBP12 in a cellular context.

-

Cell Culture and Treatment:

-

Culture cells (e.g., MV4;11 or 293FT) to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 1 µM) or DMSO as a vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).

-

For rescue experiments, pre-treat cells with inhibitors such as Carfilzomib (proteasome inhibitor), MLN4924 (neddylation inhibitor), free SLF, or free thalidomide for 1-2 hours before adding this compound.[1][5]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples and prepare with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[8]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against FKBP12 overnight at 4°C.

-

Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software.

-

Ternary Complex Formation Assay (TR-FRET)

This protocol describes a method to quantify the formation of the this compound:FKBP12:Cereblon ternary complex.

-

Reagents:

-

Recombinant tagged FKBP12 (e.g., GST-tagged).

-

Recombinant tagged Cereblon/DDB1 complex (e.g., His-tagged).

-

This compound.

-

TR-FRET donor-labeled antibody against one tag (e.g., anti-GST-Europium).

-

TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-His-APC).

-

Assay buffer.

-

-

Procedure:

-

In a 384-well plate, add a fixed concentration of recombinant FKBP12 and Cereblon/DDB1 complex.

-

Add serial dilutions of this compound.

-

Add the donor and acceptor-labeled antibodies.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

The TR-FRET ratio is calculated from the emission at the acceptor and donor wavelengths.

-

Plot the TR-FRET ratio against the concentration of this compound to determine the EC50 for ternary complex formation.

-

Signaling Pathways Involving FKBP12

The degradation of FKBP12 by this compound can significantly impact several signaling pathways.

TGF-β Receptor Signaling

FKBP12 binds to the TGF-β type I receptor (TGFβRI) and inhibits its basal signaling.[9][10] The degradation of FKBP12 is expected to relieve this inhibition, leading to increased TGF-β signaling.

Intracellular Calcium Release Channels

FKBP12 is a regulatory subunit of both the ryanodine receptor (RyR) and the inositol 1,4,5-trisphosphate receptor (IP3R), which are critical for intracellular calcium release from the sarcoplasmic/endoplasmic reticulum.[11][12] FKBP12 stabilizes the closed state of these channels. Its degradation could lead to altered calcium homeostasis.

MDM2-p53 Signaling Pathway

FKBP12 has been shown to interact with the oncoprotein MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[13] FKBP12 can induce the degradation of MDM2, thereby stabilizing p53.[13] The degradation of FKBP12 by this compound could, therefore, lead to increased MDM2 levels and subsequent downregulation of p53.

Conclusion

This compound is a valuable chemical tool for the selective and potent degradation of FKBP12. Its well-defined structure and mechanism of action make it an ideal probe for elucidating the multifaceted roles of FKBP12 in cellular signaling and disease. This technical guide provides a foundational resource for researchers utilizing this compound in their studies, offering insights into its chemical properties, experimental application, and the biological pathways it perturbs. Further investigation into the precise binding kinetics and structural basis of the ternary complex will undoubtedly enhance our understanding and facilitate the development of novel therapeutics targeting FKBP12.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]

- 3. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Role of FKBP12 in Cellular Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction to FKBP12 (Peptidyl-Prolyl Isomerase FKBP1A)

FK506-Binding Protein 12 (FKBP12, also known as FKBP1A) is a small, highly conserved 12 kDa protein ubiquitous across many species and tissues.[1][2] At its core, FKBP12 is a peptidyl-prolyl isomerase (PPIase), an enzyme that catalyzes the cis-trans isomerization of proline residues within polypeptide chains, a rate-limiting step in protein folding.[1][3][4] This chaperone-like function is critical for ensuring proteins achieve their correct three-dimensional structure to maintain cellular homeostasis.[1]

Beyond its enzymatic activity, FKBP12 is a member of the immunophilin family, proteins that bind to immunosuppressive drugs.[4][5] It is the primary intracellular target for the clinically important macrolides sirolimus (rapamycin) and tacrolimus (FK506).[1][4] The resulting drug-protein complexes gain new functions, allowing them to interact with and inhibit key signaling proteins, such as mTOR and calcineurin, respectively.[1][4][6] This "gain-of-function" mechanism is central to the therapeutic effects of these drugs.[7][8] FKBP12's ability to engage in specific protein-protein interactions places it at the crossroads of several critical cellular signaling pathways, including cell growth, immune response, and intracellular calcium regulation.[5][9]

FKBP12 in the mTOR Signaling Pathway

The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[10] FKBP12's role in this pathway is primarily defined by its interaction with the immunosuppressant rapamycin.

Mechanism of Action

In the absence of rapamycin, FKBP12 does not endogenously inhibit mTOR. The canonical mechanism of mTOR inhibition is initiated when rapamycin first binds tightly to FKBP12.[7] This FKBP12-rapamycin complex then associates with the mTOR kinase, specifically binding to its FKBP12-Rapamycin Binding (FRB) domain.[6][7][11]

This ternary complex formation (FKBP12-rapamycin-mTOR) does not directly inhibit the catalytic activity of mTOR but acts as an allosteric inhibitor of the mTOR Complex 1 (mTORC1).[11] It sterically hinders the access of mTORC1 substrates, such as S6 Kinase 1 (S6K1) and 4E-BP1, to the kinase active site.[6][7] The presence of rictor and msin1 in the mTOR Complex 2 (mTORC2) blocks the binding of the FKBP12-rapamycin complex, rendering mTORC2 largely insensitive to acute rapamycin treatment.[6] The inhibition of mTORC1 leads to the suppression of protein synthesis and cell cycle arrest.[1]

References

- 1. What are FKBP12 and how do they work? [synapse.patsnap.com]

- 2. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FK506 binding proteins and inflammation related signalling pathways; basic biology, current status and future prospects for pharmacological intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Era: A Technical Guide to PROTAC-Mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition to targeted elimination. At the forefront of this revolution is the groundbreaking technology of Proteolysis Targeting Chimeras (PROTACs). These novel heterobifunctional molecules offer a powerful strategy to selectively eradicate disease-causing proteins by coopting the cell's own protein disposal machinery. This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC technology, detailed experimental methodologies for their evaluation, and a summary of key quantitative data to aid in the design and development of next-generation protein degraders.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are engineered molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously engaging both the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][][41][42][43][44] This proximity induces the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein. The resulting polyubiquitin chain acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome. A key advantage of this process is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.

Quantitative Assessment of PROTAC Efficacy

The potency and efficacy of PROTACs are primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation achievable. Lower DC50 values signify higher potency, and higher Dmax values indicate greater efficacy. The following tables summarize the reported DC50 and Dmax values for representative PROTACs targeting key oncoproteins.

Table 1: Quantitative Efficacy of BRD4-Targeting PROTACs

| PROTAC | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 (nM) | Dmax (%) |

| MZ1 | VHL | JQ1 | H661 | 8 | >95 |

| H838 | 23 | >95 | |||

| HeLa | ~100 (for complete degradation) | >90 | |||

| ARV-825 | CRBN | OTX015 | Burkitt's Lymphoma (BL) cells | <1 | >90 |

| dBET1 | CRBN | JQ1 | MV4-11 | ~10 | >90 |

| QCA570 | CRBN | JQ1 | 22Rv1 | 5.8 | >90 |

Table 2: Quantitative Efficacy of Androgen Receptor (AR)-Targeting PROTACs

| PROTAC | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 (nM) | Dmax (%) |

| ARV-110 | CRBN | AR Antagonist | VCaP | ~1 | >90 |

| LNCaP | <1 | >90 | |||

| ARD-69 | VHL | AR Antagonist | LNCaP | 0.86 | >95 |

| VCaP | 0.76 | >95 | |||

| 22Rv1 | 10.4 | >95 | |||

| ARD-266 | VHL (low affinity) | AR Antagonist | LNCaP, VCaP, 22Rv1 | 0.2-1 | >95 |

Table 3: Quantitative Efficacy of Estrogen Receptor (ER)-Targeting PROTACs

| PROTAC | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 (nM) | Dmax (%) |

| ARV-471 | CRBN | ER Antagonist | MCF-7 | 1.8 | >90 |

| T47D | ~2 | >90 | |||

| ERD-308 | VHL | ER Antagonist | MCF-7 | 0.17 | >95 |

| T47D | 0.43 | >95 | |||

| ERE-PROTAC | Not Specified | ERE Binder | MCF-7 | <5000 | Not Specified |

Key Experimental Protocols for PROTAC Evaluation

A robust evaluation of a novel PROTAC requires a series of well-defined experiments to characterize its mechanism of action and efficacy. The following section outlines the methodologies for the most critical assays in the PROTAC development workflow.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical and cell-based assays can be employed to confirm and quantify this interaction.

3.1.1. NanoBRET™ Ternary Complex Assay (Live-Cell)

This proximity-based assay measures the energy transfer between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled HaloTag® fusion protein (acceptor) in live cells.[15][17][18][20][22][28][32][36][37][]

-

Principle: When a PROTAC brings the NanoLuc-tagged target protein and the HaloTag-labeled E3 ligase into close proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs, resulting in a detectable fluorescent signal.

-

Protocol Outline:

-

Cell Line Generation: Stably express the NanoLuc-tagged target protein and the HaloTag-labeled E3 ligase in a suitable cell line.

-

Cell Plating: Seed the engineered cells into a 96- or 384-well white assay plate.

-

HaloTag Labeling: Incubate the cells with the HaloTag® NanoBRET™ 618 Ligand.

-

PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.

-

Substrate Addition: Add the Nano-Glo® Live Cell Substrate.

-

Signal Detection: Measure the donor (460 nm) and acceptor (618 nm) emissions using a luminometer equipped with appropriate filters. The NanoBRET™ ratio is calculated as the acceptor emission divided by the donor emission.

-

3.1.2. AlphaLISA® Ternary Complex Assay (In Vitro)

This bead-based immunoassay measures the proximity of two molecules in solution.[18][21][25][26][27][28][][41]

-

Principle: Donor and acceptor beads are coated with antibodies or affinity tags that recognize the target protein and the E3 ligase, respectively. In the presence of a PROTAC that forms a ternary complex, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal.[10][26]

-

Protocol Outline:

-

Reagent Preparation: Prepare solutions of the purified target protein, E3 ligase, and the PROTAC at various concentrations.

-

Reaction Incubation: In a 384-well microplate, incubate the target protein, E3 ligase, and PROTAC to allow for ternary complex formation.

-

Bead Addition: Add the AlphaLISA® acceptor beads followed by the streptavidin-coated donor beads.

-

Signal Detection: Incubate in the dark and then read the plate on an Alpha-enabled plate reader.

-

3.1.3. In Vitro Pull-Down Assay

This classic biochemical technique provides a qualitative or semi-quantitative assessment of ternary complex formation.[16][20]

-

Principle: A tagged version of either the target protein or the E3 ligase is immobilized on beads. The other protein partner and the PROTAC are then added. The formation of a ternary complex results in the "pull-down" of the untagged protein, which can be detected by Western blot.[2]

-

Protocol Outline:

-

Protein Immobilization: Incubate a His-tagged or GST-tagged protein (e.g., target protein) with the appropriate affinity beads (e.g., Ni-NTA or glutathione agarose).

-

Complex Formation: Add the untagged protein partner (e.g., E3 ligase) and the PROTAC to the beads and incubate.

-

Washing: Wash the beads to remove non-specific binders.

-

Elution and Detection: Elute the bound proteins and analyze the eluate by SDS-PAGE and Western blotting using an antibody against the untagged protein.

-

Ubiquitination Assays

Confirmation of target protein ubiquitination is a crucial step in validating the PROTAC's mechanism of action.

3.2.1. In Vitro Ubiquitination Assay

This cell-free assay directly measures the enzymatic cascade of ubiquitination.[2][13][24][42]

-

Principle: Purified E1, E2, E3 ligase, ubiquitin, and the target protein are combined in the presence of ATP and the PROTAC. The ubiquitination of the target protein is then assessed by Western blot.[2]

-

Protocol Outline:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in an appropriate reaction buffer: E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, recombinant target protein, ubiquitin, ATP, and varying concentrations of the PROTAC.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection: Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the target protein and/or ubiquitin. A ladder of higher molecular weight bands corresponding to the polyubiquitinated target protein should be observed.

-

3.2.2. Cell-Based Ubiquitination Assay (Immunoprecipitation)

This assay detects the ubiquitination of the target protein within a cellular context.

-

Principle: Cells are treated with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins). The target protein is then immunoprecipitated, and the presence of ubiquitin is detected by Western blot.

-

Protocol Outline:

-

Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a specified time.

-

Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein, followed by the addition of protein A/G beads to pull down the antibody-protein complex.

-

Washing and Elution: Wash the beads to remove non-specific binders and elute the immunoprecipitated proteins.

-

Detection: Analyze the eluate by SDS-PAGE and Western blotting using an anti-ubiquitin antibody.

-

Protein Degradation Quantification Assays

Accurate quantification of target protein degradation is essential for determining the DC50 and Dmax values of a PROTAC.

3.3.1. Western Blotting

This is the most common method for assessing changes in protein levels.[3][35]

-

Principle: Cell lysates from PROTAC-treated and control cells are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the target protein. The band intensity is then quantified and normalized to a loading control.

-

Protocol Outline:

-

Cell Treatment: Treat cells with a range of PROTAC concentrations for a defined period.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody. Also, probe for a loading control protein (e.g., GAPDH, β-actin).

-

Detection and Quantification: Develop the blot using an ECL substrate and image the chemiluminescence. Quantify the band intensities using densitometry software.

-

Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.[3]

-

3.3.2. In-Cell ELISA (ICE)

This high-throughput method allows for the quantification of intracellular protein levels in a microplate format.[3][34][]

-

Principle: Cells are seeded in a microplate, treated with the PROTAC, and then fixed and permeabilized. The target protein is detected using a specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric or fluorometric substrate.

-

Protocol Outline:

-

Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate and treat with a serial dilution of the PROTAC.

-

Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with Triton X-100 or a similar detergent.

-

Immunodetection: Block the wells and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.

-

Signal Development and Measurement: Add a colorimetric or fluorometric substrate and measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the signal to cell number (e.g., using Janus Green staining) and calculate the percentage of remaining protein to determine DC50 and Dmax.[]

-

PROTACs in Action: Modulating Key Signaling Pathways

PROTACs are being developed to target a wide range of disease-driving proteins, many of which are key components of critical signaling pathways. The following diagrams illustrate the impact of PROTAC-mediated degradation on three well-established cancer-related pathways.

BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of CML cells through multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[11][14][17][19][27] PROTACs that degrade BCR-ABL have the potential to overcome resistance to traditional tyrosine kinase inhibitors.[3][9][12][13][14]

Androgen Receptor (AR) Signaling in Prostate Cancer

The androgen receptor is a key driver of prostate cancer progression.[1][4][5][8][10][11][12][21][23][34] Upon binding to androgens, the AR translocates to the nucleus and activates the transcription of genes involved in cell growth and survival.[45][5] PROTACs that degrade the AR can overcome resistance mechanisms that arise with traditional AR antagonists.[1][8][10]

Estrogen Receptor (ER) Signaling in Breast Cancer

The estrogen receptor is a critical driver in the majority of breast cancers.[2][4][45][6][7] Estrogen binding to the ER leads to its activation and the transcription of genes that promote tumor growth.[1][6][7][8][15] PROTACs targeting the ER offer a promising therapeutic strategy for endocrine-resistant breast cancer.[2][4][45]

Conclusion

PROTAC technology represents a paradigm shift in drug discovery, offering the potential to target previously "undruggable" proteins and overcome mechanisms of acquired drug resistance. A thorough understanding of the underlying biology, coupled with rigorous experimental evaluation, is paramount to the successful development of these novel therapeutics. This guide provides a foundational framework for researchers and drug developers to navigate the exciting and rapidly evolving field of targeted protein degradation. As our knowledge of the ubiquitin-proteasome system expands and new E3 ligases are harnessed, the therapeutic potential of PROTACs will undoubtedly continue to grow, heralding a new era of precision medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. lifesensors.com [lifesensors.com]

- 14. researchgate.net [researchgate.net]

- 15. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.kr]

- 19. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 21. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. lifesensors.com [lifesensors.com]

- 25. resources.revvity.com [resources.revvity.com]

- 26. SLAS2024 [slas2024.eventscribe.net]

- 27. researchgate.net [researchgate.net]

- 28. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Pardon Our Interruption [opnme.com]

- 30. researchgate.net [researchgate.net]

- 31. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]

- 32. selvita.com [selvita.com]

- 33. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 35. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]

- 36. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 37. bmglabtech.com [bmglabtech.com]

- 38. researchgate.net [researchgate.net]

- 39. biorxiv.org [biorxiv.org]

- 41. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 42. lifesensors.com [lifesensors.com]

- 43. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 44. biorxiv.org [biorxiv.org]

- 45. researchgate.net [researchgate.net]

An In-depth Technical Guide to dFKBP-1 Mediated Degradation of Endogenous FKBP12

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism and experimental considerations for inducing the degradation of the endogenous protein FKBP12 using the small molecule degrader, dFKBP-1. This compound is a Proteolysis Targeting Chimera (PROTAC) that co-opts the cell's natural protein disposal machinery to selectively eliminate FKBP12. This document details the underlying signaling pathway, presents quantitative data on degradation efficacy, and outlines key experimental protocols for studying this process. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize and investigate this compound-mediated protein degradation.

Introduction to this compound and Targeted Protein Degradation

Targeted protein degradation has emerged as a powerful therapeutic modality and research tool for modulating protein levels within a cell. Unlike traditional inhibitors that block a protein's function, degraders physically eliminate the target protein. This compound is a heterobifunctional molecule designed to specifically target FKBP12 (FK506-binding protein 12), a ubiquitously expressed and abundant intracellular protein.[1][2] this compound functions as a PROTAC, a molecule with two distinct heads connected by a linker: one end binds to the target protein (FKBP12), and the other recruits an E3 ubiquitin ligase.[3][4]

Mechanism of Action: The Ubiquitin-Proteasome System

The degradation of endogenous FKBP12 by this compound is mediated by the cellular ubiquitin-proteasome system (UPS). The process can be broken down into the following key steps:

-

Ternary Complex Formation: this compound, being cell-permeable, enters the cell and simultaneously binds to both FKBP12 and Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This brings FKBP12 into close proximity with the E3 ligase.[5][6]

-

Ubiquitination: The CRL4-CRBN complex then catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of FKBP12. This results in the formation of a polyubiquitin chain on FKBP12.

-

Proteasomal Degradation: The polyubiquitinated FKBP12 is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and proteolytically degrades FKBP12 into small peptides, while the ubiquitin molecules are recycled. This compound, having facilitated this process, is then released and can induce the degradation of another FKBP12 molecule.

Quantitative Data on Degradation Efficacy

The potency of this compound in inducing the degradation of FKBP12 has been quantified in various cell lines. The data highlights the dose-dependent nature of the degradation.

| Cell Line | This compound Concentration | % FKBP12 Reduction | Reference |

| MV4;11 | 0.01 µM | ~50% | [1][5][7] |

| MV4;11 | 0.1 µM | >80% | [1][5][7] |

| 293FT-WT | Dose-dependent | Potent degradation | [1][5] |

| 293FT-CRBN-/- | Not specified | Unaffected | [5][7] |

Table 1. Summary of this compound mediated FKBP12 degradation in different cell lines.

Key Experimental Protocols

To study and validate the this compound mediated degradation of FKBP12, several key experimental techniques are employed.

Western Blotting for Protein Degradation Assessment

Objective: To quantify the reduction in FKBP12 protein levels upon treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MV4;11 or 293FT) at an appropriate density. Treat the cells with varying concentrations of this compound (e.g., 0.01 µM, 0.1 µM, 1 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for FKBP12. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection and Analysis: Detect the signal using a chemiluminescent substrate and image the blot. Quantify the band intensities using densitometry software. Normalize the FKBP12 band intensity to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

Objective: To demonstrate the this compound-dependent interaction between FKBP12 and CRBN.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against either FKBP12 or CRBN, coupled to protein A/G beads.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against FKBP12 and CRBN to detect the co-precipitated proteins. An increased signal for CRBN in the FKBP12 immunoprecipitate (and vice-versa) in the presence of this compound confirms the formation of the ternary complex.

Ubiquitination Assay

Objective: To detect the polyubiquitination of FKBP12 upon this compound treatment.

Methodology:

-

Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132 or Carfilzomib). The proteasome inhibitor is crucial to allow the accumulation of polyubiquitinated proteins that would otherwise be rapidly degraded.[1][5]

-

Immunoprecipitation: Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt non-covalent protein interactions, then dilute in a non-denaturing buffer. Immunoprecipitate FKBP12 using an anti-FKBP12 antibody.

-

Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. A smear of high-molecular-weight bands in the this compound treated sample indicates polyubiquitinated FKBP12.

The dTAG System: A Generalizable Approach for Protein Degradation

The principles of this compound have been extended to create the dTAG system, a versatile platform for inducing the degradation of virtually any protein of interest (POI).[6][8] This system utilizes a "bump-and-hole" strategy where a mutant version of FKBP12, FKBP12F36V, is fused to the POI. A modified this compound analog, known as a dTAG molecule (e.g., dTAG-13), is designed to selectively bind to FKBP12F36V but not to the endogenous wild-type FKBP12.[6][8] This allows for the specific degradation of the POI-FKBP12F36V fusion protein without affecting the endogenous FKBP12 population.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]

- 4. FKBP12-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]

- 8. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the SLF Ligand in the dFKBP-1 PROTAC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has opened new avenues for therapeutic intervention by harnessing the cell's own machinery to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to simultaneously bind a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This guide provides an in-depth technical overview of the function of the Synthetic Ligand for FKBP (SLF) within the context of the well-characterized PROTAC, dFKBP-1, a potent degrader of the FK506-binding protein 12 (FKBP12).

This compound is a model PROTAC that has been instrumental in the development and understanding of targeted protein degradation. It is composed of three key components: the SLF ligand that binds to the target protein FKBP12, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[1][2] The primary function of the SLF moiety within this compound is to selectively recruit FKBP12 to the PROTAC complex, thereby initiating the degradation cascade.

The this compound PROTAC Signaling Pathway

The mechanism of action of this compound follows the canonical PROTAC pathway, leading to the targeted degradation of FKBP12. This process can be visualized as a catalytic cycle where this compound facilitates the ubiquitination of multiple FKBP12 molecules.

Caption: The catalytic cycle of this compound mediated FKBP12 degradation.

Quantitative Data on this compound and SLF

The efficacy of this compound is dependent on the binding affinities of its constituent ligands for their respective targets and the stability of the resulting ternary complex. The following tables summarize key quantitative data for SLF and this compound.

| Ligand | Target | Binding Affinity (IC50) | Reference |

| SLF | FKBP12 | 2.6 µM | [1][3] |

| SLF | FKBP51 | 3.1 µM | [3] |

| PROTAC | Target Protein | Cell Line | Degradation (at concentration) | Reference |

| This compound | FKBP12 | MV4;11 | >80% reduction at 0.1 µM | [4][5] |

| This compound | FKBP12 | MV4;11 | 50% reduction at 0.01 µM | [4][5] |

| This compound | FKBP12 | 293FT-WT | Potent, dose-dependent degradation | [5] |

Molecular Interaction of SLF with FKBP12

Key residues in the FKBP12 binding pocket that are known to interact with FK506 and rapamycin, and are therefore highly likely to interact with SLF, include:

-

Hydrophobic residues: Phe36, Val55, Trp59, Phe99

-

Residues forming hydrogen bonds: Asp37, Arg42, Tyr82

The SLF ligand is designed to occupy this pocket with high affinity, leaving the linker and the E3 ligase ligand exposed to recruit Cereblon.

Experimental Protocols

The development and characterization of PROTACs like this compound rely on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Experimental Workflow for this compound Characterization

Caption: A typical experimental workflow for characterizing a PROTAC such as this compound.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of SLF to FKBP12.

Principle: A fluorescently labeled version of SLF (or a similar FKBP12 ligand) is used as a tracer. When the small tracer binds to the larger FKBP12 protein, its rotation slows, resulting in an increase in fluorescence polarization. Unlabeled SLF competes with the tracer for binding to FKBP12, causing a decrease in polarization in a concentration-dependent manner.[8][9][10]

Protocol:

-

Reagents:

-

Purified recombinant FKBP12 protein.

-

Fluorescently labeled SLF tracer (e.g., FLU-SLF).

-

Unlabeled SLF ligand.

-

Assay buffer (e.g., 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.76 mM KH2PO4, pH 7.4).[1]

-

-

Procedure:

-

Prepare a serial dilution of the unlabeled SLF ligand in assay buffer.

-

In a 384-well plate, add a constant concentration of FKBP12 protein and the fluorescent tracer to each well.[1]

-

Add the serially diluted unlabeled SLF to the wells.

-

Incubate the plate at room temperature for 1 hour to reach binding equilibrium.[1]

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the unlabeled SLF concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]

-

AlphaScreen Ternary Complex Formation Assay

This assay is used to detect and quantify the formation of the FKBP12-dFKBP-1-CRBN ternary complex.

Principle: AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a bead-based technology. One protein (e.g., GST-tagged FKBP12) is bound to Donor beads, and the other protein (e.g., His-tagged CRBN) is bound to Acceptor beads. In the presence of this compound, the two proteins are brought into proximity, allowing for the transfer of singlet oxygen from the Donor to the Acceptor beads upon laser excitation, which generates a chemiluminescent signal.[11][12]

Protocol:

-

Reagents:

-

GST-tagged FKBP12.

-

His-tagged CRBN/DDB1 complex.

-

This compound.

-

Glutathione Donor beads.

-

Ni-NTA Acceptor beads.

-

Assay buffer.

-

-

Procedure:

-

Add GST-FKBP12, His-CRBN/DDB1, and varying concentrations of this compound to the wells of a 384-well plate.

-

Incubate to allow for complex formation.

-

Add the Glutathione Donor and Ni-NTA Acceptor beads.

-

Incubate in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

A bell-shaped curve is typically observed, as high concentrations of the PROTAC can lead to the formation of binary complexes that do not result in a signal (the "hook effect").[12]

-

The peak of the curve represents the optimal concentration for ternary complex formation.

-

Western Blot for FKBP12 Degradation

This is a standard cellular assay to directly measure the degradation of the target protein.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells (e.g., MV4;11 or 293FT) to an appropriate confluency.

-

Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).[5]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Quantify the total protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for FKBP12.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Also probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the FKBP12 band intensity to the loading control.

-

Calculate the percentage of FKBP12 degradation relative to the vehicle-treated control.

-

Conclusion

The SLF ligand is an integral component of the this compound PROTAC, serving as the "warhead" that specifically recognizes and binds to the target protein, FKBP12. The affinity of this interaction is a critical determinant of the overall efficacy of the PROTAC. The methodologies outlined in this guide provide a robust framework for the characterization of SLF's function within this compound and can be adapted for the study of other PROTAC systems. A thorough understanding of the interplay between the target-binding ligand, the E3 ligase recruiter, and the linker is essential for the rational design and optimization of next-generation protein degraders for therapeutic applications.

References

- 1. Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis of conformational transitions in the active site and 80′s loop in the FK506-binding protein FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-throughput fluorescence polarization method for identification of FKBP12 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. SLAS2024 [slas2024.eventscribe.net]

An In-depth Technical Guide to Cereblon (CRBN) E3 Ligase Recruitment by dFKBP-1 and the dTAG System

Audience: Researchers, scientists, and drug development professionals.

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality and a powerful research tool, enabling the selective elimination of proteins of interest (POIs) from the cellular environment. This is often achieved using heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system. This technical guide provides a comprehensive overview of a key TPD system involving the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into the specifics of two related approaches: the degradation of endogenous FKBP12 by the PROTAC dFKBP-1, and the more broadly applicable degradation TAG (dTAG) system, which utilizes a mutated FKBP12(F36V) tag to enable degradation of virtually any POI. This document details the underlying molecular mechanisms, presents quantitative data on binding and degradation, outlines key experimental protocols, and provides visual diagrams of the core processes and workflows.

Introduction to Cereblon-Mediated Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is the primary mechanism for protein catabolism in eukaryotic cells. E3 ubiquitin ligases are a crucial component of this system, responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin, marking them for degradation by the 26S proteasome. TPD technologies hijack this endogenous machinery.

A heterobifunctional degrader is a small molecule with two distinct heads connected by a chemical linker. One head binds to a POI, while the other binds to an E3 ligase. This proximity induces the formation of a ternary complex (E3 ligase-degrader-POI), leading to the ubiquitination and subsequent degradation of the POI.[1][2]

Cereblon (CRBN) is a substrate receptor for the Cullin-RING E3 ligase 4 (CRL4) complex and is a primary target of immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs.[3][4][5] These drugs effectively "glue" neosubstrate proteins to CRBN, leading to their degradation. This principle has been exploited to create a versatile platform for TPD.

This guide focuses on two applications of this principle:

-

This compound : A specific PROTAC designed to degrade the endogenous FKBP12 protein by linking an FKBP12 ligand to a thalidomide-based CRBN ligand.[6][7][8][9]

-

The dTAG System : A more generalizable chemical biology platform. It involves tagging a POI with a mutated version of FKBP12 (FKBP12(F36V)). A corresponding degrader molecule (e.g., dTAG-13) is engineered to selectively bind this mutant tag, recruiting CRBN and inducing degradation of the POI-dTAG fusion protein.[10][11][][13] This system allows for rapid, selective, and reversible control over protein levels for research and target validation.[11][]

Core Components and Mechanism of Action

The successful recruitment of CRBN for targeted degradation relies on the precise interplay of three core components.

The CRL4-CRBN E3 Ubiquitin Ligase Complex

The functional E3 ligase is a multi-protein complex, CRL4-CRBN.[3][5][14]

-

Cullin 4 (CUL4) : A scaffold protein that organizes the complex.[14][15]

-

Damaged DNA Binding Protein 1 (DDB1) : An adaptor protein that links the substrate receptor (CRBN) to the CUL4 scaffold.[5][14]

-

Cereblon (CRBN) : The substrate receptor that directly binds the degrader molecule's E3 ligase ligand.[3][5] IMiD-based ligands bind within a hydrophobic "tri-Trp" pocket on CRBN.[16]

-

Regulator of Cullins 1 (ROC1/RBX1) : A RING-domain protein that recruits the ubiquitin-conjugating enzyme (E2).[3][15]

References

- 1. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]

- 2. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cereblon | E3 ubiquitin ligase components | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]

- 9. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]

- 10. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dTAG system | Chemical Probes Portal [chemicalprobes.org]

- 13. journals.biologists.com [journals.biologists.com]

- 14. Cereblon - Wikipedia [en.wikipedia.org]

- 15. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Discovery and Development of dFKBP-1: A Technical Guide to a Pioneer in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of dFKBP-1, a pioneering heterobifunctional molecule in the field of targeted protein degradation. As a Proteolysis Targeting Chimera (PROTAC), this compound was developed to specifically induce the degradation of the FK506-Binding Protein 12 (FKBP12). This document details the discovery, mechanism of action, and key experimental data related to this compound. It includes a summary of its physicochemical properties, degradation efficiency, and detailed protocols for its application in research. Furthermore, this guide illustrates the key signaling pathways influenced by the depletion of FKBP12, providing a comprehensive resource for researchers utilizing or developing targeted protein degradation technologies.

Introduction: The Advent of Targeted Protein Degradation and this compound

The paradigm of small molecule drug discovery has traditionally focused on the inhibition of protein function. However, the emergence of PROTACs has ushered in a new era of therapeutic intervention: targeted protein degradation. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound stands as a seminal example of this technology. It is a synthetic molecule designed to hijack the cell's natural protein disposal system to eliminate FKBP12, a ubiquitously expressed protein implicated in immunosuppression, calcium signaling, and cell cycle progression. The development of this compound has not only provided a valuable tool for studying the biology of FKBP12 but has also served as a proof-of-concept for the broader applicability of the PROTAC platform.

This compound: Physicochemical Properties and Degradation Profile

This compound is composed of three key moieties: a ligand that binds to FKBP12 (a derivative of the synthetic ligand for FKBP12, SLF), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (a thalidomide-based ligand)[1][2][3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₃H₆₄N₆O₁₄ | [3] |

| Molecular Weight | 1009.11 g/mol | [4] |

| CAS Number | 1799711-22-0 | [3] |

Table 2: In Vitro Degradation Profile of this compound

| Cell Line | Concentration | FKBP12 Degradation | Reference |

| MV4;11 | 0.01 µM | 50% | [1][5][6] |

| MV4;11 | 0.1 µM | >80% | [1][5][6] |

Mechanism of Action of this compound

The mechanism of this compound-induced degradation of FKBP12 is a stepwise process that leverages the cellular ubiquitin-proteasome system.

-

Ternary Complex Formation : this compound simultaneously binds to FKBP12 and the CRBN E3 ligase, forming a ternary complex[7][8]. The stability of this complex is a critical determinant of the efficiency of degradation[9].

-

Ubiquitination : The proximity induced by this compound allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of FKBP12.

-

Proteasomal Degradation : The polyubiquitinated FKBP12 is recognized and subsequently degraded by the 26S proteasome.

This catalytic process allows a single molecule of this compound to induce the degradation of multiple FKBP12 proteins.

Figure 1: Mechanism of Action of this compound.

Key Signaling Pathways Modulated by FKBP12 Degradation

The degradation of FKBP12 by this compound has significant implications for several key cellular signaling pathways.

TGF-β Signaling

FKBP12 is a negative regulator of the Transforming Growth Factor-beta (TGF-β) type I receptor (TGFβRI)[10][11]. It binds to the GS domain of the receptor, preventing its phosphorylation and activation in the absence of a ligand[12][13]. Degradation of FKBP12 can lead to increased basal TGF-β signaling.

Figure 2: Role of FKBP12 in TGF-β Signaling.

mTOR Signaling

FKBP12 is the intracellular receptor for rapamycin, which in complex with FKBP12, inhibits the mammalian target of rapamycin complex 1 (mTORC1)[14][15]. The FKBP12-rapamycin complex binds to the FRB domain of mTOR, preventing its interaction with downstream effectors[16][17]. While this compound does not directly mimic rapamycin, the depletion of FKBP12 can alter the cellular response to rapamycin and may have direct effects on mTOR signaling, as FKBP12 deficiency has been shown to increase basal mTOR phosphorylation and mTOR-Raptor interactions[18].

Figure 3: FKBP12's Role in Rapamycin-Mediated mTORC1 Inhibition.

Intracellular Calcium Signaling

FKBP12 is a known regulator of intracellular calcium release channels, particularly the ryanodine receptor (RyR)[19][20]. It binds to the RyR and stabilizes its closed state, preventing calcium leakage from the sarcoplasmic/endoplasmic reticulum[21]. The degradation of FKBP12 can lead to destabilized RyR channels and altered calcium homeostasis[22][23].

Figure 4: FKBP12 Regulation of Ryanodine Receptor Calcium Channels.

Experimental Protocols

General Workflow for Assessing this compound Activity

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 1799711-22-0 | BroadPharm [broadpharm.com]

- 3. This compound | FKBP12 degrader based on PROTAC technology | CAS# 1799711-22-0 | InvivoChem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ternary Complex Formation Assays | Domainex [domainex.co.uk]

- 8. Ternary Complex Formation [worldwide.promega.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FKBP12 is a negative regulator of transforming growth factor-beta receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 13. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]

- 14. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 19. FKBP12 activates the cardiac ryanodine receptor Ca2+-release channel and is antagonised by FKBP12.6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. royalsocietypublishing.org [royalsocietypublishing.org]

- 21. tandfonline.com [tandfonline.com]

- 22. FKBP12 Activates the Cardiac Ryanodine Receptor Ca2+-Release Channel and Is Antagonised by FKBP12.6 | PLOS One [journals.plos.org]

- 23. researchgate.net [researchgate.net]

The Downstream Cascade: A Technical Guide to the Effects of FKBP12 Degradation on Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 12-kDa FK506-binding protein (FKBP12) is a ubiquitously expressed immunophilin that plays a critical role in regulating intracellular calcium (Ca²⁺) signaling through its interaction with key calcium channels, primarily the ryanodine receptors (RyRs) and the inositol 1,4,5-trisphosphate receptors (IP₃Rs). Its degradation or dissociation from these channels leads to profound alterations in their gating properties, resulting in dysregulated calcium release from intracellular stores. This technical guide provides an in-depth analysis of the downstream effects of FKBP12 degradation on calcium channels, with a focus on the molecular mechanisms, quantitative changes in channel activity, and the broader implications for cellular signaling and drug development. We present detailed experimental protocols for studying these phenomena and visualize the involved signaling pathways to offer a comprehensive resource for the scientific community.

Introduction: FKBP12 as a Key Modulator of Calcium Homeostasis

FKBP12, encoded by the FKBP1A gene, is a peptidyl-prolyl isomerase (PPIase) that catalyzes the cis-trans isomerization of proline residues in proteins.[1] Beyond its enzymatic activity, FKBP12 serves as a crucial accessory protein for intracellular calcium release channels.[1] It forms a tight complex with the skeletal muscle ryanodine receptor (RyR1) and the cardiac ryanodine receptor (RyR2), as well as the IP₃R.[2][3] The binding of FKBP12 is thought to stabilize the channel structure, influencing its open probability and preventing aberrant Ca²⁺ leakage from the sarcoplasmic/endoplasmic reticulum (SR/ER).[4][5]